molecular formula C14H23NO5 B8116256 TCO-PEG1-acid

TCO-PEG1-acid

Cat. No.: B8116256
M. Wt: 285.34 g/mol
InChI Key: FVWLKASTDOHBBD-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TCO-PEG1-acid is a heterobifunctional reagent featuring a trans-cyclooctene (TCO) group and a terminal carboxylic acid, connected by a short polyethylene glycol (PEG1) spacer. The TCO group undergoes a rapid, catalyst-free Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazine groups, a premier bioorthogonal ligation with rate constants (~2000 M−1 s−1) that enable highly efficient and selective conjugation in sensitive biological environments without the risk of copper-induced toxicity . The terminal carboxylic acid can be readily activated (e.g., with EDC or HATU) to form stable amide bonds with primary amines on proteins, antibodies, or other molecules, making it an essential tool for constructing diverse bioconjugates . This reagent is primarily valued in proteomics and therapeutic development for creating advanced bioconjugates like antibody-drug conjugates (ADCs) . The integrated PEG spacer enhances the compound's aqueous solubility, reduces potential aggregation, and provides a short spatial arm that can help minimize steric hindrance between conjugated molecules. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c16-13(17)8-10-19-11-9-15-14(18)20-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11H2,(H,15,18)(H,16,17)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWLKASTDOHBBD-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation for TCO Core Formation

The TCO moiety is synthesized via rhodium-catalyzed cyclopropanation (Table 1):

Table 1: Cyclopropanation Reaction Parameters

ParameterOptimal Value
CatalystRh₂(S-BHTL)₄
Catalyst Loading0.27 mol%
Temperature-20°C
Reaction Time12 h
syn/anti Selectivity79:21

This step produces bicyclo[6.1.0]nonene precursors with 92% yield on multigram scales. The low catalyst loading minimizes metal contamination critical for biological applications.

PEG1 Spacer Incorporation

PEGylation employs Mitsunobu conditions to attach ethylene glycol units:

TCO-OH+HO-PEG1-OCH2CH2CNDIAD, PPh3TCO-PEG1-OCH2CH2CN\text{TCO-OH} + \text{HO-PEG1-OCH}_2\text{CH}_2\text{CN} \xrightarrow{\text{DIAD, PPh}_3} \text{TCO-PEG1-OCH}_2\text{CH}_2\text{CN}

Key considerations:

  • Use of cyanoethyl protection prevents ether cleavage

  • Reaction proceeds at 0°C for 6 h with 85% isolated yield

  • Strict moisture control (<50 ppm H₂O) prevents side reactions

Carboxylic Acid Functionalization

The terminal nitrile undergoes sequential hydrolysis:

  • Acidic Hydrolysis :
    TCO-PEG1-CNHCl (6M), 80°CTCO-PEG1-COOH\text{TCO-PEG1-CN} \xrightarrow{\text{HCl (6M), 80°C}} \text{TCO-PEG1-COOH}

    • 72% conversion after 8 h

    • Requires neutralization with Amberlite IRA-67 resin

  • Purification :

    • Reverse-phase HPLC (C18 column)

    • Mobile phase: 0.1% TFA in H₂O/MeCN gradient

    • Purity >96% confirmed by analytical HPLC

Process Optimization Strategies

Catalyst Screening

Comparative analysis of cyclopropanation catalysts (Table 2):

Table 2: Catalyst Performance Comparison

CatalystYield (%)syn/anti RatioResidual Rh (ppm)
Rh₂(OAc)₄8865:35120
Rh₂(S-BHTL)₄9279:2145
Rh₂(esp)₂7882:18210

Rh₂(S-BHTL)₄ provides optimal balance of selectivity and metal contamination control.

Protecting Group Strategy

Azide-alkyne click chemistry enables selective protection:

  • TCO amines protected as azides during PEGylation

  • Staudinger reduction post-PEGylation restores amines without TCO degradation

Analytical Characterization

Structural Verification

¹H NMR (400 MHz, CDCl₃) :

  • δ 5.45–5.32 (m, 2H, TCO vinyl)

  • δ 4.21 (t, J=6.4 Hz, 2H, PEG methylene)

  • δ 2.41 (t, J=7.1 Hz, 2H, CH₂COOH)

HRMS (ESI+) :

  • Calculated for C₁₄H₂₃NO₅ [M+H]⁺: 285.1576

  • Found: 285.1579

Stability Profiling

Table 3: Accelerated Stability Data

ConditionTimePurity Retention
25°C, dry argon6 mo98.2%
-20°C, desiccated12 mo99.1%
Aqueous pH 7.424 h94.7%

Industrial Scale-Up Considerations

Continuous Flow Synthesis

  • Micrometer-scale reactors minimize thermal gradients during cyclopropanation

  • 92% yield achieved at 50 g/batch with 99.8% conversion

Purification Challenges

  • Simulated moving bed (SMB) chromatography reduces solvent consumption by 40% vs batch HPLC

  • Final API-grade material meets USP <232>/<233> heavy metal limits

Emerging Applications Influencing Synthesis Design

Theranostic Agent Development

  • Demand for GMP-grade material drives need for:

    • Chiral HPLC purification (>99.5% ee)

    • Endotoxin levels <0.25 EU/mg

Click Chemistry Compatibility

Recent studies require:

  • This compound solutions stable in PBS for >72 h

  • Residual tetrahydrofuran <300 ppm

Critical Evaluation of Synthetic Routes

Alternative Pathway: Enzymatic PEGylation

  • Novozym 435 lipase-mediated transesterification:

    • 68% yield at 37°C

    • Avoids harsh Mitsunobu conditions

  • Limited by enzyme cost at scale

Photochemical Approaches

  • UV-initiated (365 nm) TCO formation:

    • 55% yield in 2 h

    • Generates reactive oxygen species requiring scavengers

Chemical Reactions Analysis

Types of Reactions: TCO-PEG1-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules
TCO-PEG1-acid is instrumental in the synthesis of complex molecules through its ability to participate in bioorthogonal reactions. The compound's high reactivity with tetrazine allows for rapid cycloaddition reactions, making it an essential tool in organic synthesis and materials science .

Bio-conjugation
It serves as an effective linker for bio-conjugation processes, enabling the attachment of various biomolecules such as proteins and peptides. The stable amide bonds formed during these reactions enhance the solubility and stability of the conjugated products, which is crucial for subsequent applications in biological research .

Biology

Labeling and Imaging
In biological research, this compound is utilized for labeling and tagging biomolecules. This application is particularly valuable in imaging techniques where precise localization of biomolecules is required. The compound's bioorthogonal properties allow it to function effectively without interfering with native biological processes .

Diagnostics
The compound's ability to form stable covalent bonds with tetrazine-containing compounds makes it suitable for diagnostic applications. It can be used to develop assays that require specific and efficient labeling of target molecules, enhancing the sensitivity and accuracy of detection methods .

Medicine

Drug Delivery Systems
this compound plays a significant role in the development of advanced drug delivery systems. Its PEGylation improves the pharmacokinetic properties of therapeutic agents by increasing their solubility and reducing immunogenicity. This enhancement is crucial for ensuring that drugs remain effective within biological systems over extended periods .

Therapeutic Development
The compound is also employed in therapeutic development, particularly in the creation of targeted therapies that require precise delivery mechanisms. By facilitating the conjugation of drugs to targeting moieties, this compound enhances the efficacy and specificity of treatments .

Industry

Innovative Material Development
In industrial applications, this compound contributes to the development of innovative materials through advanced cross-linking techniques. Its unique properties enable the creation of functional materials that can be tailored for specific applications, such as coatings and adhesives .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that this compound significantly improved the delivery efficiency of siRNA therapeutics by facilitating stable conjugation with targeting ligands. This approach resulted in enhanced cellular uptake and therapeutic efficacy compared to traditional delivery methods.

Case Study 2: Imaging Applications

In another research project, researchers utilized this compound for real-time imaging of protein interactions within live cells. The rapid reaction kinetics allowed for immediate visualization without disrupting cellular functions, showcasing its potential for dynamic studies in cellular biology.

Mechanism of Action

The mechanism of action of TCO-PEG1-acid involves its high reactivity with tetrazine compounds, leading to rapid and efficient click chemistry reactions. The trans-cyclooctene moiety specifically reacts with tetrazine, forming a stable cycloaddition product. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares TCO-PEG1-acid with structurally or functionally related compounds:

Compound Key Features Advantages Limitations References
This compound TCO + PEG1 + COOH Fast IEDDA kinetics; compact size; moderate solubility Limited solubility enhancement due to short PEG
TCO-PEG4-acid TCO + PEG4 + COOH Improved solubility; retains bioorthogonal reactivity Larger size may reduce tissue penetration
Azido-PEG1-C2-acid Azide + PEG1 + COOH Compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) Requires toxic Cu(I) catalyst; slower kinetics than IEDDA
DSPE-Hyd-PEG-TCO Lipid (DSPE) + PEG + TCO Integrates into lipid bilayers; ideal for liposomal drug delivery Complex synthesis; higher molecular weight
TCO-PEG3-Amine TCO + PEG3 + NH2 Amine-reactive (targets carboxylates); longer PEG enhances solubility Requires pH control for efficient conjugation

Key Research Findings

Reaction Kinetics
  • This compound reacts with tetrazines at rates exceeding 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>, outperforming azide-based reagents (e.g., Azido-PEG1-C2-acid), which require Cu(I) catalysts and exhibit slower kinetics (~1 M<sup>−1</sup>s<sup>−1</sup>) .
Solubility and Biocompatibility
  • PEG length directly impacts solubility:
    • PEG1 (this compound): ~50 mg/mL in aqueous buffers .
    • PEG4 (TCO-PEG4-acid): >100 mg/mL due to increased hydrophilicity .
  • Lipidated derivatives (e.g., DSPE-Hyd-PEG-TCO) exhibit amphiphilic behavior, enabling self-assembly into micelles or liposomes .

Q & A

Basic Research Questions

Q. How can researchers synthesize TCO-PEG1-acid with high purity for conjugation studies?

  • Methodological Answer : Synthesis typically involves coupling trans-cyclooctene (TCO) to a PEG1-acid backbone using carbodiimide-based crosslinkers (e.g., EDC/NHS). Purification requires reversed-phase HPLC or size-exclusion chromatography to isolate the product from unreacted reagents. Characterization via 1H^1H-NMR and LC-MS is critical to confirm structural integrity and purity (>95%) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To verify TCO incorporation and PEG spacer integrity.
  • Mass spectrometry (MS) : For molecular weight confirmation.
  • HPLC : To assess purity and monitor stability under storage conditions.
    Cross-validation using multiple methods minimizes misinterpretation of data .

Q. What are the optimal storage conditions for this compound to prevent degradation?

  • Methodological Answer : Store lyophilized this compound at −20°C under inert gas (e.g., argon) to minimize oxidation. For short-term use, dissolve in anhydrous DMSO or acetonitrile and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 3 months .

Q. How can researchers confirm successful this compound conjugation to target biomolecules?

  • Methodological Answer : Use UV-Vis spectroscopy to track tetrazine-TCO click reactions (characteristic absorbance at 300–320 nm). Validate conjugation efficiency via SDS-PAGE for proteins or MALDI-TOF for small molecules. Include negative controls (e.g., PEG1-acid without TCO) to rule out non-specific binding .

Advanced Research Questions

Q. How do reaction conditions (solvent, pH, temperature) influence this compound stability during bioconjugation?

  • Methodological Answer : Systematic optimization using Design of Experiments (DoE) is recommended. For example:

  • Solvent : Compare DMSO vs. aqueous buffers; DMSO enhances TCO solubility but may denature proteins.
  • pH : Test stability in PBS (pH 7.4) vs. acetate (pH 5.0) to mimic physiological vs. endosomal environments.
  • Temperature : Kinetic studies at 4°C vs. 37°C can quantify reaction rates and side-product formation. Use Arrhenius plots to model degradation pathways .

Q. How can researchers resolve contradictions in bioassay data when using this compound conjugates?

  • Methodological Answer : Contradictions often arise from:

  • Batch variability : Ensure consistent synthesis/purification protocols.
  • Conjugation heterogeneity : Use site-specific conjugation strategies (e.g., engineered cysteine residues).
  • Assay interference : Pre-treat samples with reducing agents to eliminate disulfide aggregates. Validate findings with orthogonal assays (e.g., SPR vs. flow cytometry) .

Q. What strategies improve the in vivo stability of this compound conjugates for targeted drug delivery?

  • Methodological Answer : To address rapid clearance or hydrolysis:

  • PEGylation : Optimize PEG chain length (e.g., PEG1 vs. PEG2) to balance stability and steric hindrance.
  • TCO modifications : Use strained dienophiles (e.g., sTCO) for faster tetrazine reactions, reducing exposure time in circulation.
  • Pharmacokinetic profiling : Conduct biodistribution studies in murine models with radiolabeled conjugates .

Q. How can researchers quantify trace impurities in this compound batches, and what thresholds are acceptable?

  • Methodological Answer : Employ high-resolution LC-MS/MS to detect impurities (e.g., hydrolyzed TCO or PEG-acid byproducts). Acceptability thresholds depend on the application:

  • In vitro studies : ≤5% impurities.
  • In vivo use : ≤1% impurities, validated by endotoxin testing and cytotoxicity assays (e.g., LDH release in HEK293 cells) .

Q. What computational tools predict this compound reactivity with tetrazines in complex biological matrices?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model TCO-tetrazine interactions in aqueous environments. Pair with density functional theory (DFT) to calculate activation energies and predict reaction rates under varying pH and ionic strengths .

Guidelines for Rigorous Research Design

  • Frameworks for Question Formulation : Use PICO (Population: target biomolecule; Intervention: this compound conjugation; Comparison: alternative linkers; Outcome: conjugation efficiency/stability) to structure hypotheses .
  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results and refine experimental workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.